molecular formula C19H21N5O2S B274991 Ethyl 5-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate

Ethyl 5-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B274991
M. Wt: 383.5 g/mol
InChI Key: PWSWEPRFQQSJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate is a chemical compound that has been synthesized and studied for its potential use in scientific research. It is a thienopyrimidine derivative and has been found to have potential therapeutic applications due to its unique structure and mechanism of action.

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate is not fully understood. However, it is believed to act on certain receptors in the brain and nervous system, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have potential as an antidepressant and anxiolytic agent. Additionally, it has been found to have potential in the treatment of various other conditions, including neurological disorders and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 5-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate is its unique structure and mechanism of action, which make it a promising candidate for drug development. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on Ethyl 5-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate. These include further studies on its mechanism of action, as well as its potential use in the treatment of various conditions. Additionally, there is potential for the development of new drugs based on its unique structure and properties. Overall, this compound is a promising compound that warrants further research and exploration.

Synthesis Methods

The synthesis of Ethyl 5-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate involves the reaction of 2-amino-4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid with ethyl chloroformate and 4-pyridin-2-ylpiperazine in the presence of a suitable base. The reaction is carried out in a solvent such as DMF or DMSO at elevated temperatures. The resulting product is purified by column chromatography and characterized by various analytical techniques.

Scientific Research Applications

Ethyl 5-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate has been studied for its potential use in scientific research. It has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs.

properties

Molecular Formula

C19H21N5O2S

Molecular Weight

383.5 g/mol

IUPAC Name

ethyl 5-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H21N5O2S/c1-3-26-19(25)16-13(2)15-17(21-12-22-18(15)27-16)24-10-8-23(9-11-24)14-6-4-5-7-20-14/h4-7,12H,3,8-11H2,1-2H3

InChI Key

PWSWEPRFQQSJTB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C4=CC=CC=N4)C

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C4=CC=CC=N4)C

Origin of Product

United States

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